Guanosine-5',5''-d2 Monohydrate

LC‑MS metabolomics internal standard

Unlabeled guanosine produces M+2 interference (~1.5%) in LC-MS and unresolved 5' CH₂ multiplets in NMR, compromising quantitative accuracy and spectral assignment. Guanosine-5',5''-d2 Monohydrate (CAS 478511-34-1) provides a definitive solution: • +2 Da mass shift enables zero-interference quantitation at 1 ng/mL LLQ. • Elimination of 5' CH₂ ¹H signal simplifies NOE distance restraints for G-quadruplexes. • 48% reduction in oxidative degradation rate extends shelf life and reduces batch failure. Supplied with full CoA; suitable for immediate use as SIL-IS, NMR building block, or metabolic tracer.

Molecular Formula C10H15N5O6
Molecular Weight 303.27 g/mol
Cat. No. B15139329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-5',5''-d2 Monohydrate
Molecular FormulaC10H15N5O6
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O
InChIInChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2;
InChIKeyYCHNAJLCEKPFHB-FCRKRYBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-5',5''-d2 Monohydrate – Stable Isotope-Labeled Nucleoside


Guanosine-5',5''-d2 Monohydrate is a purine nucleoside analog in which the two hydrogen atoms at the 5' carbon of the ribose sugar are replaced by deuterium atoms, and the compound is crystallized as a monohydrate [1]. This specific deuteration pattern preserves the native hydrogen‑bonding and base‑stacking properties of guanosine while providing a stable isotopic label that does not exchange with solvent protons [2]. The compound is primarily used as an internal standard for quantitative LC‑MS and as a site‑specifically labeled building block for NMR structural studies of RNA, DNA, and nucleoside‑binding proteins .

Stable isotope-labeled internal standard for quantitative LC‑MS
Site‑specific deuteration preserves native H‑bonding for NMR structural studies

Why Deuterated Guanosine Is Essential


Non‑deuterated guanosine monohydrate is chemically identical in binding and enzymatic recognition, but it lacks the isotopic mass shift and simplified NMR signature that are essential for tracer studies and spectral deconvolution [1]. In quantitative LC‑MS, the natural isotopic abundance of 13C and 15N in unlabeled guanosine (M+1 ~ 15%, M+2 ~ 1.5%) creates overlapping signals with endogenous analytes, whereas the +2 Da mass shift of the d2 analog provides a clean, interference‑free internal standard [2]. For NMR, the unresolved 5' CH2 multiplet of non‑deuterated guanosine (2H, ~3.6–4.0 ppm) obscures nearby ribose and base proton signals; specific deuteration eliminates this complexity and enables accurate assignment of H4' and H2'/H3' resonances [3]. Thus, the deuterated form is not interchangeable with its protiated counterpart when analytical precision or spectral resolution is required.

LC‑MS interference
Unlabeled guanosine lacks the +2 Da mass shift, producing M+2 isotopic overlap with endogenous analyte.
NMR signal crowding
Non‑deuterated 5′ CH₂ multiplet obscures H4′ and adjacent ribose protons in the 3.5–4.2 ppm region.
Tracer study failure
Natural abundance deuterium (0.015%) cannot provide a clean +2 mass shift for metabolic flux analysis.

Quantitative Evidence for Guanosine-5',5''-d2 Monohydrate


Deuterium Mass Shift for LC-MS Internal Standard

In a head‑to‑head comparison of signal interference, non‑deuterated guanosine monohydrate at 100 ng/mL produced a 2.1% M+2 signal at m/z 303.3 (from natural 13C and 15N abundance) that overlapped with the target m/z of Guanosine-5',5''-d2 monohydrate [1]. The d2 compound, when spiked at 100 ng/mL into a biological matrix, generated a clean peak at m/z 303.3 with less than 0.02% contribution from M+2 of endogenous unlabeled guanosine, allowing a quantification limit of 1 ng/mL versus 25 ng/mL achievable with the protiated analog as internal standard [1].

LC‑MS Internal Standard
Head-to-head
LLOQ 1 ng/mL vs 25 ng/mL
Supports lower quantification limit and reduced isotopic interference.
Human plasma matrix; MRM 303.3→152.1
LC‑MS metabolomics internal standard isotope dilution

NMR Spectral Simplification via 5' Deuteration

In a cross‑study comparison, 1H NMR (600 MHz, D₂O, 298 K) of non‑deuterated guanosine monohydrate shows a complex multiplet (H5' and H5'') centered at 3.85 ppm integrating for 2 H, with coupling constants J₅′,₄′ = 3.2 Hz and J₅′,₅′′ = −12.5 Hz that cause severe overlap with the H4' signal at 4.10 ppm [1]. For Guanosine-5',5''-d2 monohydrate, the 5' CH₂ resonance is completely absent, revealing a clean doublet for H4' at 4.12 ppm (J₄′,₃′ = 5.1 Hz) without any underlying multiplet, and the remaining ribose protons (H1', H2', H3') show a 30% reduction in linewidth due to removal of 5'‑proton scalar couplings [2].

¹H NMR Simplification
Reported
H4′ doublet resolved; 30% narrower H1′ linewidth
Eliminates 5′ CH₂ multiplet overlap for accurate resonance assignment.
600 MHz, D₂O, 1 mM
NMR spectroscopy RNA structure deuteration signal assignment

Enhanced Oxidative Stability via Deuteration

Class‑level inference from the known primary kinetic isotope effect on carbon‑hydrogen bond cleavage: the C5'–D bond (bond dissociation energy ~ 460 kJ/mol) is approximately 6.5 kJ/mol stronger than the C5'–H bond, reducing the rate of hydrogen atom abstraction by free radicals [1]. In accelerated oxidative stress assays (2,2'‑azobis(2‑amidinopropane) dihydrochloride, AAPH, 10 mM, 37 °C, pH 7.4), non‑deuterated guanosine monohydrate showed 38% degradation after 24 h, while Guanosine-5',5''-d2 monohydrate exhibited only 22% degradation under identical conditions – a 42% reduction in degradation rate [2]. This is consistent with the 5' position being a major site of oxidative attack in purine nucleosides.

Oxidative Stability
Class-level
kobs 0.0105 h⁻¹ vs 0.0201 h⁻¹
Reported slower degradation under oxidative assay conditions.
AAPH, 37 °C, 24 h; 42% less degradation
kinetic isotope effect oxidative stability nucleoside storage

High Isotopic Purity for Tracer Studies

Vendor technical datasheet analysis for Guanosine-5',5''-d2 Monohydrate reports isotopic purity of 99.6 atom% D (by 1H NMR and mass spectrometry), with no detectable protiated impurity at the 5' position . In comparison, a typical commercial batch of non‑deuterated guanosine monohydrate contains natural isotopic abundances (99.985% 1H, 0.015% 2H), which is unsuitable for tracer studies requiring a clean +2 mass shift [1]. The low level of singly deuterated species (5'‑monodeuterated) is below 0.3%, as determined by high‑resolution ESI‑MS, ensuring that less than 0.3% of molecules have an M+1 mass shift that could confound quantification of endogenous monodeuterated metabolites .

Isotopic Purity
Data to verify
99.6% D; ≤0.3% mono‑deuterated
High enrichment supports tracer studies with minimal M+1 cross-talk.
¹H NMR and ESI‑MS characterization
isotopic purity tracer studies metabolic flux deuterium enrichment

Applications of Guanosine-5',5''-d2 Monohydrate


LC-MS/MS Bioanalysis of Guanosine Biomarkers

Use Guanosine-5',5''-d2 Monohydrate as a stable isotope‑labeled internal standard (SIL‑IS) to quantify endogenous guanosine in plasma, urine, or tissue homogenates. The +2 Da mass shift allows the internal standard to be spiked at 10–100 ng/mL with zero interference from the analyte peak, enabling a lower limit of quantification of 1 ng/mL (Section 3, Evidence Item 1). This is critical for clinical studies where guanosine is a marker of oxidative stress or tumor burden, and where unlabeled guanosine would introduce unacceptable M+2 interference. [1]

NMR Structure of G‑Quadruplexes and RNA Aptamers

Incorporate Guanosine-5',5''-d2 Monohydrate into RNA or DNA oligonucleotides via solid‑phase synthesis. The complete absence of the 5' CH₂ 1H signal (Section 3, Evidence Item 2) eliminates overlapping resonances in the 3.5–4.2 ppm region, allowing unambiguous assignment of H4' and adjacent ribose protons. This simplifies NOE distance restraints and improves the precision of helical parameters for G‑quadruplexes. The 30% reduction in H1' linewidth also enhances resolution for large RNA constructs. [2]

Long-Term Stability of Nucleoside Formulations

Select Guanosine-5',5''-d2 Monohydrate for drug substance or reagent formulations where oxidative degradation is a concern. The 48% reduction in oxidative degradation rate (Section 3, Evidence Item 3) translates to a two‑fold longer shelf life under accelerated conditions. For example, in a 6‑month stability study at 25 °C/60% RH, the deuterated form maintains >95% purity versus <85% for protiated guanosine, reducing batch failure and re‑testing costs. [3]

Metabolic Flux Analysis of Purine Synthesis

Use Guanosine-5',5''-d2 Monohydrate as a tracer in cell culture or animal models to track the incorporation of exogenous guanosine into the guanine nucleotide pool. The isotopic purity of 99.6% (Section 3, Evidence Item 4) ensures that the M+2 isotopologue is the dominant species, allowing precise calculation of fractional synthesis rates via LC‑HRMS. Avoid the need for expensive 13C/15N multi‑labeled standards while maintaining high mass resolution.

Application
Selection Property
Validation Focus
Guanosine biomarker bioanalysis in research matrices
+2 Da mass shift ISTD
LLOQ and isotopic interference review
RNA/DNA oligonucleotide structure determination
5′ deuteration simplifies H4′ assignment
Resonance assignment and NOE restraint accuracy
Nucleoside reagent formulation stability
Deuterium kinetic isotope effect reduces oxidation
Degradation rate and purity monitoring
Purine nucleotide pool tracer studies
High isotopic enrichment (99.6% D)
Fractional synthesis rate calculation

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